molecular formula C19H18ClN3O4 B2837733 1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-chlorophenyl)urea CAS No. 954589-03-8

1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-chlorophenyl)urea

Cat. No.: B2837733
CAS No.: 954589-03-8
M. Wt: 387.82
InChI Key: HUDGRUZYCJRMRJ-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a benzodioxole, a pyrrolidinone, and a urea group. The benzodioxole group consists of a benzene ring fused to a 1,3-dioxole . The pyrrolidinone group is a five-membered lactam, a cyclic amide . The urea group consists of a carbonyl group attached to two amine groups .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The benzodioxole group would contribute aromaticity to the molecule, while the pyrrolidinone and urea groups would introduce polarity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the benzodioxole group could contribute to its stability, while the pyrrolidinone and urea groups could influence its solubility .

Scientific Research Applications

Structural and Chemical Studies

The study of chemical structures such as 1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-chlorophenyl)urea often involves crystallography and molecular chemistry to understand their molecular arrangements and potential reactivity. For instance, the crystal structure analysis of related compounds can reveal the dihedral angles, hydrogen bonding, and molecular interactions that contribute to their stability and reactivity, which is crucial for designing compounds with desired chemical properties (Cho, Kim, Lee, & Kim, 2015).

Synthesis and Reactivity

The synthesis of related pyrrolidine derivatives, as demonstrated in platinum-catalyzed intramolecular hydroamination reactions, shows the versatility and functional group compatibility of these compounds. This method provides a pathway to generate pyrrolidine derivatives efficiently, highlighting the compound's potential as a scaffold in medicinal chemistry and organic synthesis (Bender & Widenhoefer, 2005).

Biological Activity Studies

Compounds with the this compound structure or related structures have been studied for their potential biological activities. For example, allosteric modulation of receptors in the central nervous system (CNS) can offer therapeutic alternatives to traditional orthosteric ligands, with studies on related compounds providing insights into the mechanisms of action at the molecular level (Wang, Horswill, Whalley, & Stephens, 2011).

Antimicrobial Studies

Research on Mannich bases and their metal complexes derived from related structures has shown antimicrobial activity, suggesting their potential use in developing new antimicrobial agents. The study of these compounds includes their synthesis, structural characterization, and evaluation of antimicrobial properties (Rajeswari, Tamilvendan, & Prabhu, 2010).

Mechanism of Action

Mode of Action

Without specific information on the compound’s targets, it’s challenging to describe its mode of action. Based on its structure, it could potentially form bonds with target proteins or enzymes, altering their function .

Result of Action

Understanding these effects would require knowledge of the compound’s targets and mode of action .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of a compound. Without specific information on this compound’s targets and mode of action, it’s difficult to predict how these factors might influence its activity .

Properties

IUPAC Name

1-[[1-(1,3-benzodioxol-5-yl)-5-oxopyrrolidin-3-yl]methyl]-3-(4-chlorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O4/c20-13-1-3-14(4-2-13)22-19(25)21-9-12-7-18(24)23(10-12)15-5-6-16-17(8-15)27-11-26-16/h1-6,8,12H,7,9-11H2,(H2,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUDGRUZYCJRMRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC3=C(C=C2)OCO3)CNC(=O)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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